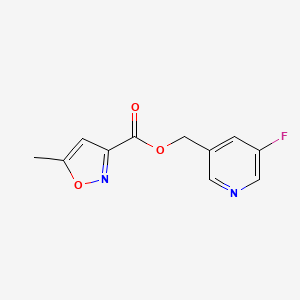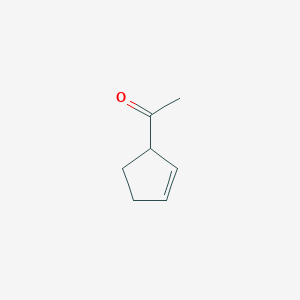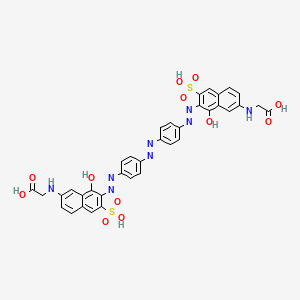![molecular formula C7H13ClN2O2S B12896779 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide CAS No. 89187-64-4](/img/no-structure.png)
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a chloro group, a pyrrolidinone ring, and a sulfinamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide typically involves the reaction of 2-chloroethylamine hydrochloride with 2-oxopyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]phenylacetamide
- 2-(2-Oxopyrrolidin-1-yl)acetamide
- 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Uniqueness
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the chloro group and the pyrrolidinone ring also contributes to its unique properties .
Properties
| 89187-64-4 | |
Molecular Formula |
C7H13ClN2O2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethanesulfinamide |
InChI |
InChI=1S/C7H13ClN2O2S/c8-3-5-13(12)9-6-10-4-1-2-7(10)11/h9H,1-6H2 |
InChI Key |
NFRRNDJYLHFBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CNS(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
